

# Propylene Carbonate: Application Notes and Protocols for Pharmaceutical Excipient Formulation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Propylene carbonate*

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## Introduction

**Propylene Carbonate** (PC) is a versatile, polar aprotic solvent increasingly utilized as a pharmaceutical excipient.[1][2] It is a clear, colorless, and odorless liquid derived from propylene glycol.[1][2][3][4] Its utility in pharmaceutical formulations stems from its high solvency power for a wide range of active pharmaceutical ingredients (APIs), low toxicity profile, and compatibility with various polymers and other excipients.[5][6][7][8] **Propylene Carbonate** primarily functions as a solvent, co-solvent, plasticizer, and viscosity-decreasing agent in oral, topical, and parenteral dosage forms.[9][10] Its biodegradability and low vapor pressure also make it an environmentally friendlier alternative to more hazardous solvents.[11]

This document provides detailed application notes and experimental protocols for the use of **Propylene Carbonate** in pharmaceutical formulations, intended to guide researchers and drug development professionals in leveraging its beneficial properties.

## Physicochemical and Safety Data

A comprehensive understanding of **Propylene Carbonate**'s properties is essential for effective formulation development.

## Physicochemical Properties

The key physicochemical properties of pharmaceutical-grade **Propylene Carbonate** are summarized below.

Property	Value	References
Synonyms	4-Methyl-1,3-dioxolan-2-one, 1,2-Propanediol cyclic carbonate	[12]
CAS Number	108-32-7	[9]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> O <sub>3</sub>	[9][13]
Molecular Weight	102.09 g/mol	[9][13][14]
Appearance	Clear, colorless liquid	[3][4][9]
Boiling Point	242 °C	[3][14]
Melting Point	-48.8 °C to -55 °C	[3][4][14]
Density	1.203–1.210 g/cm <sup>3</sup> at 20 °C	[3][14]
Dynamic Viscosity	2.5 mPa·s (cP) at 25 °C	[3]
Flash Point	116–132 °C	[3][14]
Refractive Index	1.4189–1.422 at 20 °C	[3][14]
Solubility	Freely soluble in water; miscible with ethanol, acetone, and chloroform; practically insoluble in hexane.	[3]

## Safety and Toxicity Profile

**Propylene Carbonate** is generally regarded as a nontoxic and nonirritant material in oral and topical applications.[3] However, appropriate precautions should always be observed.

Safety Parameter	Value	Species/Route	References
LD <sub>50</sub>	29 g/kg	Rat, oral	[3]
LD <sub>50</sub>	20.7 g/kg	Mouse, oral	[3]
LD <sub>50</sub>	15.8 g/kg	Mouse, subcutaneous	[3]
Irritation	May cause irritation to eyes and mucous membranes.	Human	[3][9]
Parenteral Use	Found to cause tissue necrosis in animal studies.	Animal, parenteral	[3][15]

## Applications in Pharmaceutical Formulations

**Propylene Carbonate**'s unique properties make it suitable for a variety of pharmaceutical dosage forms.

- **Topical Formulations:** It is widely used in creams, ointments, and gels as a solvent to enhance the solubility and skin penetration of APIs, particularly corticosteroids.[3][4][7][16] It can be used in combination with other glycols, like propylene glycol, to create a synergistic solvent system that increases drug solubility and potency.[16][17]
- **Oral Formulations:** In hard gelatin capsules, it serves as a nonvolatile, stabilizing liquid carrier for low-dose drugs.[3][9] A solution of the API in **Propylene Carbonate** can be sprayed onto a solid carrier to ensure uniform drug content.[3]
- **Parenteral Drug Delivery Systems:** **Propylene Carbonate** is explored as a non-toxic solvent replacement for more hazardous chemicals like dichloromethane in the preparation of biodegradable microparticles (e.g., PLGA) for controlled drug release.[8][18] Its low viscosity, even at high polymer concentrations, facilitates manufacturing.[8]
- **Plasticizer:** It can act as a plasticizer for cellulose-based polymers used in various formulations.[3]

## Experimental Protocols

The following protocols provide detailed methodologies for common applications of **Propylene Carbonate** in pharmaceutical development.

### Protocol 1: Preparation of Drug-Loaded PLGA Microparticles

This protocol describes the fabrication of poly(lactic-co-glycolic acid) (PLGA) microparticles using an oil-in-water (O/W) emulsification-solvent extraction method, employing **Propylene Carbonate** as the organic solvent.[\[8\]](#)[\[18\]](#)

Materials:

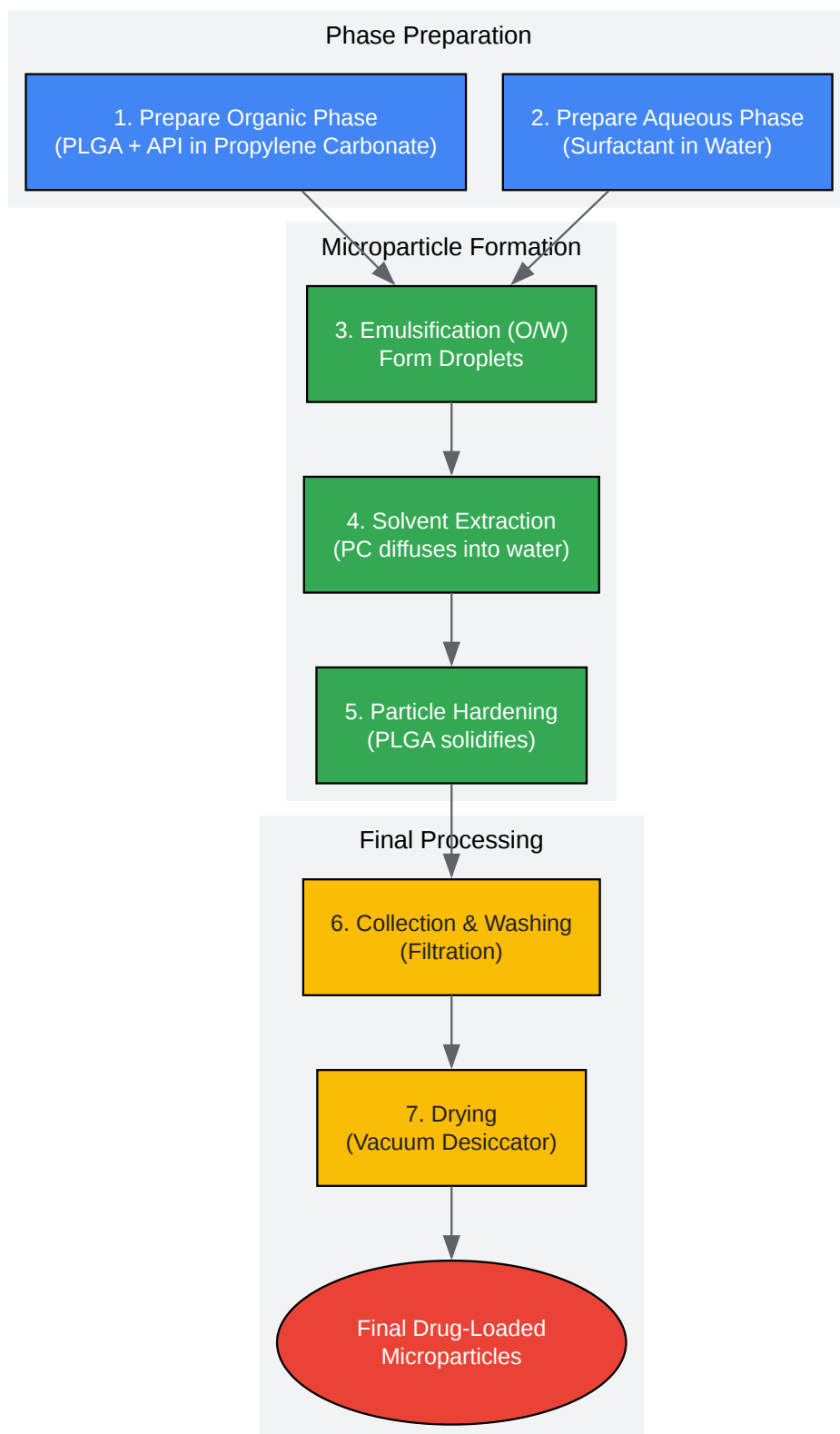
- Poly(lactic-co-glycolic acid) (PLGA)
- **Propylene Carbonate** (PC)
- Active Pharmaceutical Ingredient (API) (lipophilic)
- Polysorbate 80 or other suitable surfactant
- Distilled water
- Magnetic stirrer
- Homogenizer (optional, for smaller particle size)
- Filtration apparatus (e.g., 0.45  $\mu\text{m}$  cellulose acetate filter)
- Vacuum desiccator

Methodology:

- Preparation of Organic Phase (O): a. Dissolve a defined amount of PLGA (e.g., 100 mg) in **Propylene Carbonate** (e.g., 10 mL) at room temperature to create a 1% (w/v) polymer solution.[\[18\]](#) b. Once the polymer is fully dissolved, add the desired amount of the lipophilic

API to the solution. c. Stir the mixture on a magnetic stirrer (e.g., 500 rpm for 5 minutes) until the API is completely dissolved or homogeneously suspended.[8]

- Preparation of Aqueous Phase (W): a. Prepare an aqueous solution of a surfactant, such as 0.1% to 3% (w/v) Polysorbate 80, in distilled water.[8][18]
- Emulsification: a. Add the aqueous phase to the organic phase. The volume ratio of the external aqueous phase to the internal organic phase is typically greater than 1.[8] b. Emulsify the biphasic system by mechanical stirring or homogenization to form O/W emulsion droplets. The stirring speed and time will influence the final particle size.
- Solvent Extraction and Particle Hardening: a. Transfer the emulsion to a larger volume of distilled water (the extraction phase) under continuous stirring. This initiates the diffusion of **Propylene Carbonate** from the polymer droplets into the water, causing the PLGA microparticles to solidify.[18] b. (Optional Enhanced Extraction) For more efficient removal of residual PC, the pH of the extraction phase can be adjusted with a base to induce hydrolysis of PC into the non-toxic, non-solvent propylene glycol, accelerating particle hardening.[18]
- Collection and Drying: a. Collect the hardened microparticles by filtration using a membrane filter (e.g., 0.45  $\mu\text{m}$ ).[8] b. Wash the collected particles with distilled water to remove any remaining surfactant and unencapsulated drug. c. Dry the microparticles overnight in a desiccator under vacuum.



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Workflow for preparing drug-loaded microparticles using **Propylene Carbonate**.

## Protocol 2: General Method for Stability-Indicating HPLC Analysis

This protocol outlines a general approach for quantifying **Propylene Carbonate** in a pharmaceutical formulation using a stability-indicating, reversed-phase high-performance liquid chromatography (RP-HPLC) method.[\[19\]](#)[\[20\]](#)

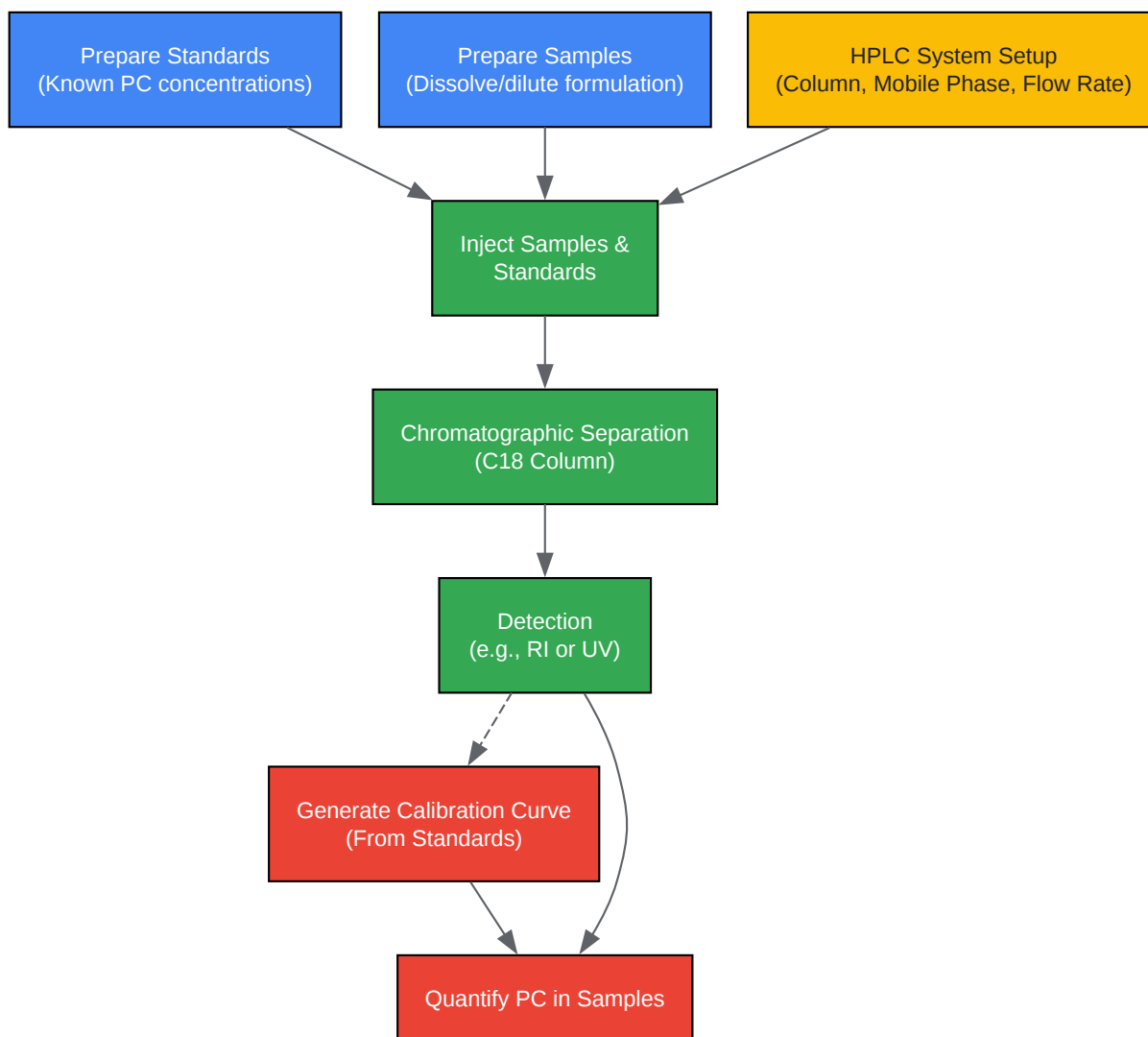
### Materials & Equipment:

- HPLC system with a suitable detector (e.g., Refractive Index (RI) or UV)
- Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
- **Propylene Carbonate** reference standard
- Pharmaceutical formulation containing **Propylene Carbonate**
- HPLC-grade solvents (e.g., water, phosphate buffer, ethanol)
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

### Methodology:

- Mobile Phase Preparation: a. Prepare the mobile phase. A ternary mixture can be effective, such as Phosphate Buffer:**Propylene Carbonate**:Ethanol (e.g., 50:35:15 v/v/v).[\[19\]](#) The exact composition should be optimized for the specific formulation to achieve good resolution and peak shape. b. Degas the mobile phase using sonication or vacuum filtration.
- Standard Solution Preparation: a. Accurately weigh a quantity of **Propylene Carbonate** reference standard and dissolve it in a suitable diluent (often the mobile phase itself) to prepare a stock solution of known concentration. b. Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

- Sample Preparation: a. Accurately weigh an amount of the pharmaceutical formulation and transfer it to a volumetric flask. b. Add the diluent, sonicate if necessary to dissolve/disperse the formulation, and dilute to volume. c. Filter the sample solution through a 0.45  $\mu\text{m}$  syringe filter before injection to remove particulates.
- Chromatographic Conditions: a. Set the column temperature (e.g., 30  $^{\circ}\text{C}$ ). b. Set the flow rate (e.g., 0.6 - 1.0 mL/min).[\[18\]](#) c. Set the detector wavelength (e.g., 210-260 nm for UV if applicable) or use an RI detector.[\[18\]](#)[\[19\]](#)[\[20\]](#) d. Set the injection volume (e.g., 25  $\mu\text{L}$ ).[\[18\]](#)
- Analysis and Quantification: a. Inject the standard solutions to generate a calibration curve (peak area vs. concentration). b. Inject the prepared sample solutions. c. Quantify the amount of **Propylene Carbonate** in the sample by comparing its peak area to the calibration curve. d. To prove stability-indicating capability, stressed samples (exposed to acid, base, heat, light, oxidation) should be analyzed to ensure that degradation products do not interfere with the **Propylene Carbonate** peak.



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General workflow for HPLC quantification of **Propylene Carbonate**.

## Stability, Storage, and Incompatibilities

- **Stability:** **Propylene Carbonate** and its aqueous solutions are stable under normal conditions.[3][9] However, it can degrade upon heating or in the presence of strong acids or bases, where it hydrolyzes to form propylene oxide and carbon dioxide.[3][9]

- Storage: It should be stored in a well-closed container in a cool, dry place.[3][9]
- Incompatibilities: **Propylene Carbonate** can react with primary and secondary amines to form carbamates.[3] It is incompatible with strong oxidizing agents, acids, and bases.[4]

## Regulatory Information

**Propylene Carbonate** is listed in the FDA Inactive Ingredients Guide for topical ointments.[3][9] It is also included in the Canadian List of Acceptable Non-medicinal Ingredients.[9] It is available in USP-NF grade, which complies with the standards set by the United States Pharmacopeia–National Formulary.[6][9][21]

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- To cite this document: BenchChem. [Propylene Carbonate: Application Notes and Protocols for Pharmaceutical Excipient Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149911#use-of-propylene-carbonate-in-the-formulation-of-pharmaceutical-excipients]

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